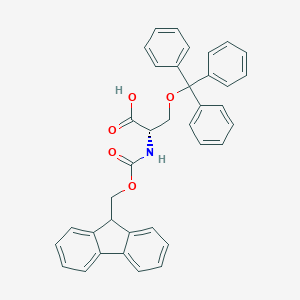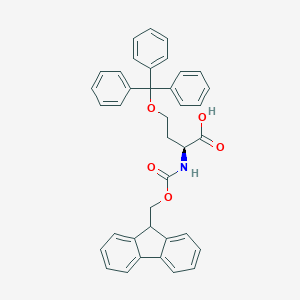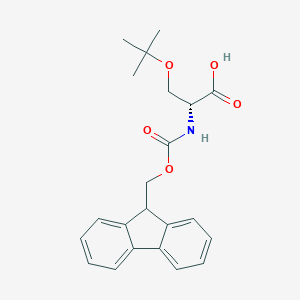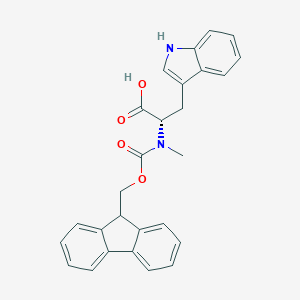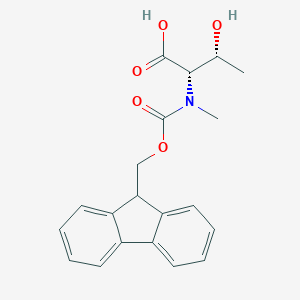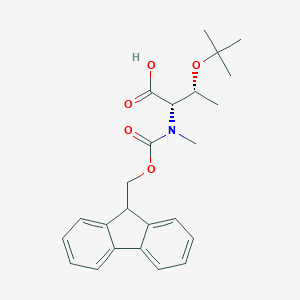
Fmoc-L-Propargylglycine
Descripción general
Descripción
Fmoc-L-Propargylglycine is an Fmoc protected glycine derivative . It is used for solid phase peptide synthesis techniques . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function . It is a non-natural amino acid used for the triazole cross-link .
Synthesis Analysis
Fmoc-L-Propargylglycine is synthesized using standard Fmoc chemistry . An efficient multigram synthesis of alkynyl amino acid Fmoc-L-homopropargylglycine-OH has been described . A double Boc protection is optimized for high material throughput, and the key Seyferth–Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis
The molecular formula of Fmoc-L-Propargylglycine is C20H17NO4 . The molecular weight is 335.35 g/mol . The structure includes 27 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 carboxylic acid .Chemical Reactions Analysis
Fmoc-L-Propargylglycine is a building block for the introduction by Fmoc SPPS of an amino acid bearing an alkyne side chain . Such derivatives are useful tools for the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling .Physical And Chemical Properties Analysis
Fmoc-L-Propargylglycine appears as a white to off-white powder . The melting point is between 175 - 177 °C . The optical rotation is [a]D20 = -18 ± 1 ° (C=1 in DMF) .Relevant Papers One relevant paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules . Another paper titled “An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH” describes an efficient multigram synthesis of alkynyl amino acid Fmoc-L-homopropargylglycine-OH .
Aplicaciones Científicas De Investigación
Solid Phase Peptide Synthesis (SPPS)
Fmoc-L-Propargylglycine is a non-natural amino acid that is particularly useful in SPPS techniques due to its Fmoc (9-fluorenylmethoxycarbonyl) protection group, which allows for the sequential addition of amino acids to a peptide chain. This compound serves as an unusual amino acid analog that can aid in the deconvolution of protein structure and function .
Triazole Cross-Linking
This amino acid derivative is used for the triazole cross-linking in peptides, which is a crucial step in creating stable and functional peptide structures. The presence of the propargyl group allows for click chemistry reactions, which are widely used in bioconjugation and drug discovery .
Synthesis of Branched Peptides
Fmoc-L-Propargylglycine can be used as a building block in the synthesis of branched peptides. This involves palladium-catalyzed coupling reactions, which are essential for creating complex peptide structures with multiple branches .
Tritium Labeling
It serves as a precursor for tritium-induced Norvaline peptides, which are important in the study of peptide behavior and structure under various conditions, including radiolabeling studies .
Alkyne-Azide Cycloaddition (Click Chemistry)
The alkyne group present in Fmoc-L-Propargylglycine makes it a valuable reagent for click chemistry applications, particularly in the alkyne-azide cycloaddition reactions that are pivotal in synthesizing cyclic peptides and other bioconjugates .
Sonogashira Coupling
This compound is also utilized in dual-catalyst Sonogashira coupling reactions, which are part of a broader set of cross-coupling processes that form carbon-carbon bonds between an alkyne and an aryl or vinyl halide .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370319 | |
| Record name | Fmoc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Propargylglycine | |
CAS RN |
198561-07-8 | |
| Record name | Fmoc-L-propargylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198561-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fmoc-L-Propargylglycine is a non-natural amino acid that serves as a versatile building block in peptide synthesis. The research paper highlights its utility in a specific chemical transformation. The paper describes a novel method for synthesizing 4-substituted-1,2,3-triazoles using a copper-catalyzed reaction between in situ generated hydrazoic acid and terminal alkynes []. Notably, the researchers demonstrate the applicability of this method by synthesizing the orthogonally protected azahistidine from Fmoc-L-propargylglycine on a gram scale []. This exemplifies the potential of this method for introducing triazole moieties into peptides, opening up possibilities for modifying peptide properties and functions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



